

Factors that influence the phase transition temperature of DPPC.

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Compound of Interest

Compound Name: *DL-Dipalmitoylphosphatidylcholine*

CAS No.: 2797-68-4

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Technical Support Center: DPPC Phase Transition Temperature

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine (DPPC) and investigating its phase transition temperature (T_m).

Frequently Asked Questions (FAQs)

Q1: What is the typical main phase transition temperature (T_m) for pure DPPC vesicles?

The main phase transition temperature (T_m) for pure dipalmitoylphosphatidylcholine (DPPC) multilamellar vesicles (MLVs) is approximately 41.4 °C.[1] This transition corresponds to the change from the ordered gel phase ($L\beta'$) to the disordered liquid crystalline phase ($L\alpha$). It is important to note that the exact value can be influenced by experimental conditions such as the hydration level and the specific technique used for measurement.[2][3]

Q2: How does the incorporation of cholesterol affect the T_m of DPPC membranes?

Cholesterol has a well-documented effect on the phase behavior of DPPC bilayers. At low concentrations, cholesterol broadens the main phase transition and can lead to phase separation into cholesterol-rich (liquid-ordered, Lo) and cholesterol-poor (solid-ordered, So) domains.[4][5][6] As the concentration of cholesterol increases, the sharp phase transition of pure DPPC is progressively broadened and eventually abolished at high concentrations (typically above 30 mol%).[5] This is because cholesterol increases the fluidity of the gel phase and decreases the fluidity of the liquid crystalline phase, leading to the formation of the liquid-ordered phase.[5]

Q3: What is the influence of pH on the phase transition temperature of DPPC?

The phase transition temperature of zwitterionic lipids like DPPC can be influenced by pH, particularly at acidic values. While dispersions of similar phosphocholines in solutions with pH 4 and 3 behave similarly to those in water, a sharp increase in the main transition temperature is observed at lower pH values (pH 2 and 1).[7] This is attributed to the protonation and dehydration of the phosphate headgroups as the pH approaches its pKa.[7] For a lipid mixture of DOPC/DPPC, a shift to a higher transition temperature was observed at pH 5 compared to pH 7 and 8.5.[8] Another study on liposomes containing curcumin reported that the phase transition temperature increased with decreasing pH.[9]

Q4: How do different ions affect the T_m of DPPC?

The presence of ions in the aqueous phase can modulate the phase transition of DPPC. For instance, anions like chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) have been shown to affect the T_m. In one study, Cl⁻ and Br⁻ at a concentration of 0.2 M lowered the T_m by about 0.5 °C.[10] [11] Iodide had a more pronounced effect, lowering the T_m by 1.5 °C at the same concentration.[10][11] The pretransition temperature is also affected, with iodide shifting it to lower values and broadening it to the point of being undetectable at concentrations above 100 mM.[10][11]

Q5: Can the incorporation of drugs or other molecules alter the T_m of DPPC liposomes?

Yes, the incorporation of drugs and other molecules into DPPC bilayers can significantly alter their phase transition behavior. For example, various cationic amphiphilic drugs have been shown to depress the T_m of DPPC liposomes.[12] The extent of this depression is often dependent on the drug's hydrophobicity and its molar ratio to DPPC.[12] Similarly, the

incorporation of fluorescent probes, while generally having a minor effect, can cause slight changes in the T_m .^[13] The incorporation of other lipids, such as lysolipids, can also lower the T_m , which is a strategy used in the development of temperature-sensitive liposomes for drug delivery.^{[14][15]}

Troubleshooting Guides

Problem 1: Inconsistent or unexpected T_m values in Differential Scanning Calorimetry (DSC) experiments.

- Possible Cause: Incorrect sample preparation or variations in sample weight.
 - Solution: Ensure that the lipid film is thoroughly hydrated and that the vesicle suspension is homogeneous. Use a consistent and accurately measured sample weight for all experiments. It is advisable to dry samples before experimentation to remove any residual moisture that could cause weight fluctuations.^[16]
- Possible Cause: Buffer mismatch between the sample and reference cells.
 - Solution: Always use the same buffer for both the sample and the reference cell to avoid baseline artifacts.^[17] Dialyzing the sample against the reference buffer is a good practice.^[18]
- Possible Cause: Contamination of the sample or DSC pans.
 - Solution: Use high-purity lipids and solvents. Ensure that the DSC pans are clean and free from any residues from previous experiments.^[19] Handling pans with clean tweezers can prevent contamination from oils on the skin.^[19]

Problem 2: Broad or distorted DSC peaks.

- Possible Cause: Heterogeneous vesicle size distribution.
 - Solution: Prepare unilamellar vesicles of a defined size using techniques like extrusion or sonication to obtain sharper and more defined phase transitions.
- Possible Cause: High scan rate.

- Solution: A slower scan rate (e.g., 1 °C/min) can improve the resolution of the transition peaks.
- Possible Cause: Impurities in the sample.
 - Solution: Ensure the purity of the DPPC and any other components in the formulation. Impurities can broaden the phase transition.[16]

Problem 3: No discernible phase transition peak.

- Possible Cause: High concentration of an incorporated molecule that abolishes the phase transition.
 - Solution: This is expected for high concentrations of molecules like cholesterol (e.g., >30 mol%).[5] Confirm the concentration of the incorporated molecule.
- Possible Cause: Instrument malfunction or incorrect experimental setup.
 - Solution: Verify that the DSC instrument is functioning correctly and that the experimental parameters (temperature range, scan rate) are appropriate for detecting the DPPC phase transition.[16] Ensure proper thermal contact between the sample pan and the sensor.[20]

Quantitative Data Summary

Table 1: Effect of Cholesterol on the Main Phase Transition Temperature (T_m) of DPPC Bilayers

Cholesterol (mol%)	Effect on Phase Transition	Reference
Low concentrations	Broadens the transition, leads to phase separation	[4][6]
Up to 25%	Coexistence of cholesterol-rich (Lo) and cholesterol-poor (So) phases	[5]
> 30%	Abolishes the sharp phase transition	[5]
40% and 50%	No thermal transition detected by bulk analysis techniques	[4][6]

Table 2: Effect of pH on the Main Phase Transition Temperature (T_m) of Phosphatidylcholine Lipids

Lipid System	pH	Observed Effect on T _m	Reference
DMPC	4 and 3	No significant change compared to water	[7]
DMPC	2 and 1	Sharp increase in T _m	[7]
DOPC/DPPC mixture	5	Shift to a higher temperature compared to pH 7	[8]
Curcumin-loaded liposomes	Decreasing pH	Increase in T _m	[9]

Table 3: Effect of Anions on the Main Phase Transition Temperature (T_m) of DPPC (at 0.2 M concentration)

Anion	Change in T _m (°C)	Reference
Chloride (Cl ⁻)	-0.5	[10][11]
Bromide (Br ⁻)	-0.5	[10][11]
Iodide (I ⁻)	-1.5	[10][11]

Experimental Protocols

Protocol 1: Preparation of DPPC Multilamellar Vesicles (MLVs)

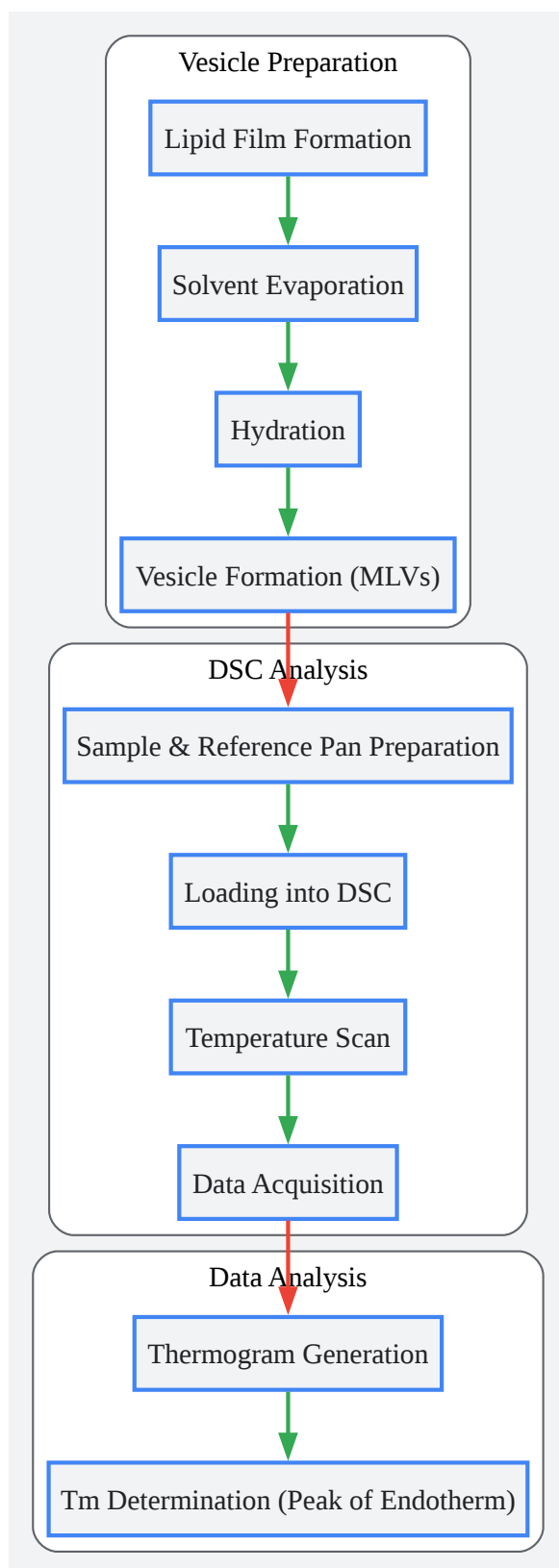
- **Lipid Film Formation:** Dissolve a known amount of DPPC in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
- **Solvent Evaporation:** Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the T_m of DPPC (e.g., 50-60 °C). This will form a thin lipid film on the wall of the flask.
- **Drying:** Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
- **Hydration:** Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask. The temperature of the buffer should be above the T_m of DPPC.
- **Vesicle Formation:** Vortex the flask vigorously for several minutes until the lipid film is completely hydrated and a milky suspension of MLVs is formed.

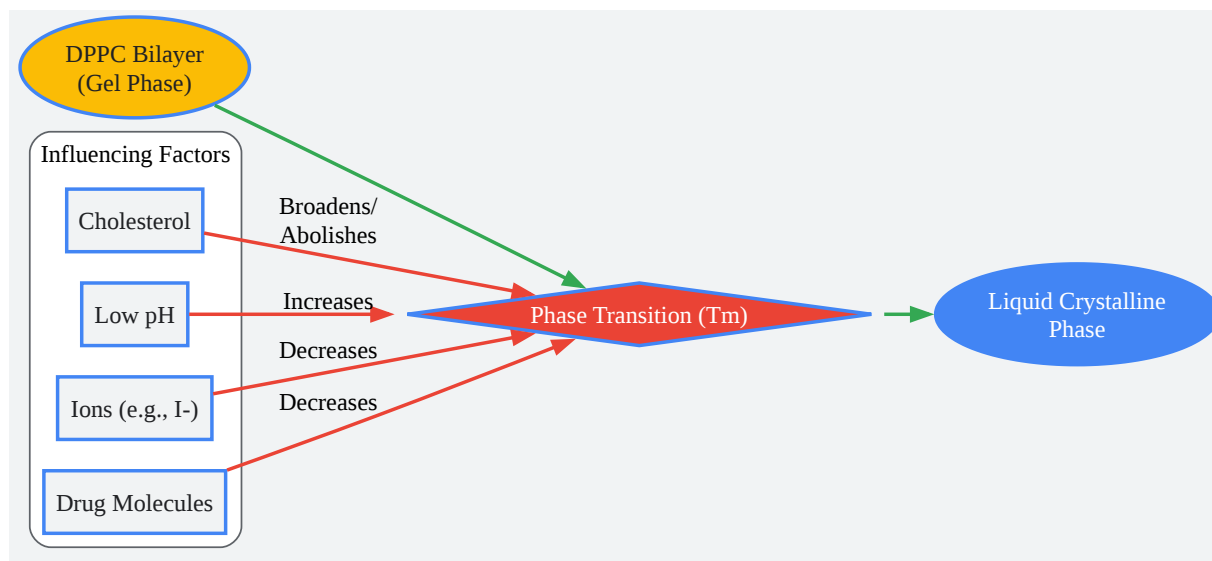
Protocol 2: Determination of T_m using Differential Scanning Calorimetry (DSC)

- **Instrument Start-up:** Turn on the DSC instrument and allow it to stabilize. Pressurize the cells to prevent boiling at elevated temperatures.[18]
- **Sample Preparation:** Accurately weigh 5-10 mg of the DPPC vesicle suspension into a DSC sample pan. Prepare a reference pan containing the same volume of the corresponding buffer.[21]

- Pan Sealing: Hermetically seal both the sample and reference pans to prevent evaporation. [\[19\]](#)
- Loading: Place the sample pan and the reference pan into their respective positions in the DSC cell. [\[21\]](#)
- Experimental Setup: Set the experimental parameters in the instrument software. A typical temperature program for DPPC would be:
 - Equilibrate at a temperature below the expected pre-transition (e.g., 20 °C).
 - Ramp the temperature up at a controlled rate (e.g., 1-2 °C/min) to a temperature above the main transition (e.g., 60 °C).
 - An optional cooling scan can also be performed.
- Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
- Data Analysis: The main phase transition temperature (T_m) is determined as the temperature at the peak of the endothermic transition in the DSC thermogram. [\[18\]](#)

Visualizations





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